molecular formula C16H20N4O3S B2926069 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1172939-58-0

2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2926069
CAS No.: 1172939-58-0
M. Wt: 348.42
InChI Key: LDGSRZTVMRFDIC-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at the 3-position with a morpholine-4-carbonyl group and at the 1-position with an acetamide linker bearing a thiophen-2-ylmethyl moiety.

Properties

IUPAC Name

2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-12-9-14(16(22)19-4-6-23-7-5-19)18-20(12)11-15(21)17-10-13-3-2-8-24-13/h2-3,8-9H,4-7,10-11H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGSRZTVMRFDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NCC2=CC=CS2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves the following steps:

  • Formation of the pyrazole ring: : Start with appropriate precursors such as hydrazine and a 1,3-dicarbonyl compound. This reaction is often performed in acidic conditions to facilitate ring closure.

  • Attachment of the morpholine group: : Through nucleophilic substitution or amidation reactions, the morpholine group is introduced. This step requires specific catalysts and reaction conditions.

  • Introduction of the thiophene moiety: : The thiophene group is added via a coupling reaction, often using palladium catalysts.

Industrial Production Methods

Scaling up the production involves optimizing the reaction conditions to ensure high yield and purity. Industrial methods often utilize:

  • Batch reactors: : For controlled, stepwise reactions.

  • Continuous flow reactors: : For enhanced efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide undergoes various chemical reactions including:

  • Oxidation: : Can be oxidized under strong oxidative conditions, potentially altering the thiophene or pyrazole rings.

  • Reduction: : The compound may be reduced, especially targeting the carbonyl group within the morpholine moiety.

  • Substitution: : Functional groups can be substituted, particularly on the pyrazole ring or thiophene moiety.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), chromic acid.

  • Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Substitution: : Halogenating agents like N-bromosuccinimide (NBS).

Major Products

Products vary based on the reactions, but typically include oxidized or reduced forms of the initial compound, as well as derivatives with different functional groups.

Scientific Research Applications

Chemistry

Used as a precursor or intermediate in synthetic organic chemistry for creating complex molecules.

Biology

Its unique structure offers potential as a pharmacophore in drug discovery, especially for targeting enzymes or receptors.

Medicine

Explored for its potential therapeutic properties, particularly in anti-inflammatory and anticancer research.

Industry

Used in the development of advanced materials or as a part of catalytic systems.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. For instance, the pyrazole ring can mimic biological substrates, allowing the compound to inhibit specific enzymes or receptors. The exact mechanism involves:

  • Binding to active sites: : The compound fits into enzyme or receptor active sites, blocking normal function.

  • Modulating signaling pathways: : By interacting with proteins involved in signaling cascades, it can alter cellular responses.

Comparison with Similar Compounds

Structural Features

Compound Name Pyrazole Substituent (Position 3) Acetamide Substituent Additional Features
Target Compound Morpholine-4-carbonyl Thiophen-2-ylmethyl None
N-(tert-butyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide hydrochloride Morpholine-4-carbonyl tert-Butyl Hydrochloride salt
2-(4-Chlorophenyl)-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide 4-Chlorophenyl Thiazol-2-yl linked to thiophene Thiazole-thiophene hybrid
N-(3-(1H-Imidazol-1-yl)propyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide Morpholine-4-carbonyl 3-(Imidazol-1-yl)propyl Imidazole for H-bonding
2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide 4-Methylphenoxy Thiophen-2-ylmethyl GRAS status for flavoring

Key Observations :

  • The morpholine-4-carbonyl group (target compound and ) improves hydrophilicity compared to lipophilic groups like 4-chlorophenyl .

Physicochemical Properties

Compound Name Molecular Weight Solubility (Predicted) Key Functional Groups
Target Compound ~390 g/mol Moderate (polar groups) Morpholine, thiophene, acetamide
N-(tert-butyl) Analog 344.84 g/mol Low (hydrophobic tert-butyl) Morpholine, tert-butyl
2-(4-Chlorophenyl) Analog ~400 g/mol Low (chlorophenyl, thiazole) Chlorophenyl, thiazole
2-(4-Methylphenoxy) Flavoring Agent ~342 g/mol High (phenoxy, GRAS status) Phenoxy, thiophene

Key Observations :

  • The morpholine group enhances aqueous solubility compared to chlorophenyl or tert-butyl substituents.
  • The flavoring agent is GRAS-approved, whereas pharmacological analogs likely prioritize bioavailability over solubility.

Biological Activity

2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

C18H22N4O2SC_{18}H_{22}N_{4}O_{2}S

Key Properties

PropertyValue
Molecular Weight342.46 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

Enzyme Inhibition: The compound has shown potential in inhibiting key enzymes involved in various metabolic pathways, which can lead to therapeutic effects against diseases such as cancer and infections.

Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways, thereby affecting cell proliferation and survival.

Pathway Interference: The compound's structure allows it to interfere with critical signaling pathways, leading to altered cellular functions that can be beneficial in treating certain conditions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of similar pyrazole derivatives. For instance, compounds with structural similarities have demonstrated significant activity against viruses such as HIV and the tobacco mosaic virus (TMV). The effectiveness is often quantified using EC50 values (the concentration required to inhibit 50% of viral activity).

Antimicrobial Properties

Studies have indicated that pyrazole derivatives exhibit antimicrobial properties. The compound's ability to inhibit bacterial growth has been evaluated against various strains, showing promising results.

Anticancer Potential

Research has shown that compounds similar to this compound possess anticancer properties. These compounds often induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.

Study 1: Antiviral Efficacy

A study conducted by Ouyang et al. evaluated the antiviral activity of pyrazole derivatives against TMV. The results indicated that certain compounds exhibited EC50 values ranging from 0.012 M to 0.017 M, demonstrating their potential as antiviral agents .

Study 2: Anticancer Activity

In a separate investigation, a series of pyrazole derivatives were tested for their anticancer properties. Notably, one derivative showed an IC50 value of 31.9 μM against HCV NS5B RNA polymerase, indicating significant inhibition potential .

Study 3: Antimicrobial Testing

Another research effort assessed the antimicrobial activity of various pyrazole compounds against Gram-positive and Gram-negative bacteria. Results showed that some derivatives effectively inhibited bacterial growth at concentrations as low as 10 μg/mL .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

Substituent Effects: The presence of different substituents on the pyrazole ring or the thiophen group can enhance or diminish biological activity. For instance, electron-withdrawing groups tend to increase potency against enzymes by stabilizing the transition state during enzyme-substrate interactions.

Linker Variations: Variations in the acetamide linker can also impact binding affinity and selectivity towards biological targets.

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